molecular formula C14H12Cl2N2OS B11677849 N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide

Cat. No.: B11677849
M. Wt: 327.2 g/mol
InChI Key: LZKBRUPZQKJILP-RQZCQDPDSA-N
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Description

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of dichlorophenyl and thienyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 2,4-dichloroacetophenone with 2-thienylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide stands out due to its specific combination of dichlorophenyl and thienyl groups, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and potential advantages over similar compounds in various research and industrial contexts .

Properties

Molecular Formula

C14H12Cl2N2OS

Molecular Weight

327.2 g/mol

IUPAC Name

N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H12Cl2N2OS/c1-9(12-5-4-10(15)7-13(12)16)17-18-14(19)8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,18,19)/b17-9+

InChI Key

LZKBRUPZQKJILP-RQZCQDPDSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CS1)/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(=NNC(=O)CC1=CC=CS1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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